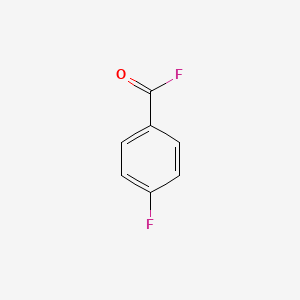

4-Fluorobenzoyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluorobenzoyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQURHRJQIPDKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways

Conventional Synthetic Routes

Conventional syntheses of 4-Fluorobenzoyl fluoride (B91410) typically begin with readily available precursors like 4-fluorobenzoic acid or other halogenated aromatic compounds. These methods are foundational and widely practiced in chemical synthesis.

The most direct conventional route to 4-Fluorobenzoyl fluoride is the conversion of 4-fluorobenzoic acid. This transformation involves the use of a fluorinating agent to replace the hydroxyl group of the carboxylic acid with a fluorine atom. One effective reagent for this purpose is cyanuric fluoride ((CNF)₃). The reaction of 4-fluorobenzoic acid with cyanuric fluoride provides a direct and mild pathway to the corresponding acyl fluoride. harvard.eduwikipedia.org

A variety of other modern deoxyfluorinating reagents can also achieve this conversion, including (diethylamino)sulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), and (diethylamino)difluorosulfonium tetrafluoroborate (B81430) (XtalFluor-E®). nih.gov These reagents offer different levels of reactivity and stability, providing chemists with multiple options for synthesizing acyl fluorides directly from carboxylic acids. organic-chemistry.orgbeilstein-journals.orgnih.govcas.cn

A common two-step alternative involves first converting the carboxylic acid to the more reactive 4-fluorobenzoyl chloride. This is typically achieved by refluxing 4-fluorobenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). prepchem.com The resulting acyl chloride can then be converted to the acyl fluoride.

Table 1: Selected Reagents for Conversion of Carboxylic Acids to Acyl Fluorides

| Reagent | Precursor | Notes |

| Cyanuric fluoride | Carboxylic Acid | Direct, mild conversion. harvard.eduwikipedia.org |

| Thionyl chloride | Carboxylic Acid | Forms intermediate acyl chloride. prepchem.com |

| Deoxo-Fluor® | Carboxylic Acid | Thermally stable deoxofluorinating agent. organic-chemistry.org |

| XtalFluor-E® | Carboxylic Acid | Deoxofluorination reagent used with NaF. organic-chemistry.org |

| (Me₄N)SCF₃ | Carboxylic Acid | Bench-stable solid reagent for direct conversion. acs.org |

Another major conventional pathway starts with different halogenated molecules. A prominent method begins with 4-fluorotoluene (B1294773). This process involves a two-step sequence:

Chlorination: 4-fluorotoluene undergoes a radical chlorination reaction with chlorine gas under ultraviolet (UV) light at elevated temperatures (70-85 °C). This step converts the methyl group into a trichloromethyl group, yielding 4-fluorotrichlorotoluene. google.com

Hydrolysis: The resulting 4-fluorotrichlorotoluene is then subjected to a controlled hydrolysis reaction with water. The use of a composite catalyst, such as a mixture of ferric trichloride (B1173362) (FeCl₃) and zinc chloride (ZnCl₂), has been shown to improve the efficiency and rate of this hydrolysis, producing 4-fluorobenzoyl chloride with high yield and purity. google.com

The 4-fluorobenzoyl chloride produced via this or other methods can then undergo a halogen-exchange (Halex) reaction. By treating 4-fluorobenzoyl chloride with a fluoride source, such as spray-dried potassium fluoride (KF), the chlorine atom is replaced by fluorine to yield this compound. This type of exchange is a well-established method for synthesizing fluorinated aromatic compounds. researchgate.net

Advanced and Specialized Synthetic Approaches

Advanced synthetic methods are primarily driven by the need for radiolabeled compounds for use in Positron Emission Tomography (PET). These techniques focus on the efficient incorporation of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]).

Radiofluorination involves the introduction of [¹⁸F]fluoride into a precursor molecule. The short half-life of fluorine-18 necessitates rapid and high-yield synthetic procedures, often requiring automation.

N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a critical prosthetic group used to label proteins and peptides for PET imaging. Its synthesis is a well-documented example of radiofluorination.

The most established method is a three-step, one-pot procedure that is often automated:

[¹⁸F]Fluorination: The synthesis begins with the nucleophilic substitution of a precursor molecule, such as 4-formyl-N,N,N-trimethylanilinium triflate or ethyl-4-(trimethylammonium)benzoate, with no-carrier-added [¹⁸F]fluoride. This step produces an intermediate, either 4-[¹⁸F]fluorobenzaldehyde or ethyl 4-[¹⁸F]fluorobenzoate. nih.govmdpi.com

Hydrolysis/Oxidation: The [¹⁸F]-labeled intermediate is then converted to 4-[¹⁸F]fluorobenzoic acid. This is achieved through oxidation if the intermediate is an aldehyde or through hydrolysis if it is an ester. mdpi.com

Activation and Coupling: Finally, the 4-[¹⁸F]fluorobenzoic acid is activated and coupled with an N-hydroxysuccinimide group. Reagents like O-(N-succinimidyl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TSTU) or dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate this final conversion to [¹⁸F]SFB. organic-chemistry.orgmdpi.com

The entire process, including purification by high-performance liquid chromatography (HPLC), can be completed in approximately 80-100 minutes, with decay-corrected radiochemical yields typically in the range of 25-35%. organic-chemistry.orgmdpi.com

More recent advancements have focused on simplifying this process. Single-step methods have been developed using diaryliodonium salts or tributylstannyl (tin) precursors. researchgate.net For instance, a one-step automated procedure starting from a tin precursor can produce [¹⁸F]SFB in a 42% yield after HPLC purification. researchgate.net

Table 2: Comparison of Synthetic Routes to N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)

| Method | Precursor | Key Steps | Synthesis Time (approx.) | Decay-Corrected Yield (approx.) | Reference(s) |

| Three-Step | 4-formyl-N,N,N-trimethylanilinium triflate | [¹⁸F]Fluorination, Oxidation, DCC/NHS activation | 100 min | 25% | organic-chemistry.orgmdpi.com |

| Three-Step | Ethyl-4-(trimethylammonium)benzoate | [¹⁸F]Fluorination, Hydrolysis, TSTU activation | 80 min | 30-35% | nih.gov |

| One-Step | (4-((2,5-dioxopyrrolidin-1-yloxy)carbonyl)phenyl)(thiophen-2-yl)iodonium salt | Direct [¹⁸F]Fluorination | < 30 min | 4-23% | |

| One-Step (Automated) | N-succinimidyl-4-(tributylstannyl)benzoate | [¹⁸F]Fluorodestannylation | 160 min (total process) | 42% | researchgate.net |

Copper-mediated reactions represent a significant advance in radiofluorination, particularly for aryl halides which are often unreactive in traditional nucleophilic aromatic substitution (SₙAr) reactions. This strategy involves using copper complexes to facilitate the formation of the C–¹⁸F bond.

Research has shown that copper N-heterocyclic carbene (Cu-NHC) complexes are effective mediators for the radiofluorination of various aryl halides (aryl-I, -Br, -Cl). harvard.edunih.govcas.cn This method is notable for its applicability to electronically diverse substrates, including electron-rich systems that are not amenable to standard SₙAr conditions. The reaction typically requires an ortho-directing group on the aryl halide substrate to facilitate the copper-mediated pathway. harvard.edunih.gov This approach has been successfully used to synthesize biologically relevant molecules. cas.cn Radiochemical conversions can range from modest to good (9-74%) with reaction times of about 30 minutes at 140 °C. The mechanism is distinct from SₙAr and is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. harvard.edu

Catalytic Synthesis Pathways

Catalytic methods are employed in the synthesis of this compound and its derivatives to enhance reaction efficiency and selectivity.

A notable example is the enantioselective acylation of silyl (B83357) ketene (B1206846) acetals with acyl fluorides, including this compound, to produce α,α-disubstituted butyrolactones. harvard.edu This reaction is promoted by a thiourea (B124793) catalyst in conjunction with 4-pyrrolidinopyridine (B150190), which facilitates the generation of an N-acylpyridinium/fluoride ion pair. harvard.edu

Cobalt(III) complexes have also been explored as catalysts for the nucleophilic fluorination of benzoyl chloride to produce benzoyl fluoride derivatives. lookchem.com High-throughput screening identified active catalysts that facilitate the reaction under mild conditions. lookchem.com

Electrochemical Synthesis Methods (e.g., as a byproduct)

Electrochemical methods can be utilized for fluorination reactions. In the anodic fluorination of S-alkyl benzothioates, this compound can be formed as a byproduct. beilstein-journals.orgsemanticscholar.org This occurs through a minor pathway involving C–S bond cleavage. beilstein-journals.org The reaction is typically carried out in a dichloromethane (B109758) solution containing a fluoride salt like Et₄NF·4HF, which serves as both a fluorine source and a supporting electrolyte. beilstein-journals.orgsemanticscholar.org While the primary products are α-fluorinated benzothioates, the formation of benzoyl fluoride derivatives is a notable side reaction. beilstein-journals.orgsemanticscholar.org

Vapor-Phase Hydrolysis Techniques

Vapor-phase hydrolysis is a technique that can be used for the synthesis of benzoyl fluoride derivatives. This method involves the reaction of a precursor with steam at high temperatures, often over a catalyst like alumina (B75360). nist.gov For instance, the vapor-phase hydrolysis of 2-chloroheptafluorotoluene over alumina produces 2-chloro-3,4,5,6-tetrafluorobenzoyl fluoride. nist.gov This technique offers an alternative to liquid-phase hydrolysis and can be optimized by controlling reaction parameters such as temperature and flow rate to influence the product distribution. nist.gov In vapor-phase hydrolysis, the sample reacts with the acid (like HCl) in the vapor phase, which can lead to faster reaction rates and reduced contamination compared to liquid-phase hydrolysis. waters.com

Solid-Phase Synthesis Adaptations

Solid-phase synthesis (SPS) offers a powerful platform for the synthesis of complex molecules and has been adapted for radiolabeling with ¹⁸F. The use of 4-fluorobenzoyl groups as prosthetic groups for potential labeling with fluorine-18 has been demonstrated in solid-phase synthesis. mdpi.com N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) can be reliably produced in an automated manner and used for ¹⁸F-fluorobenzoylation on a solid support. mdpi.com

For example, the solid-phase radiosynthesis of an olaparib (B1684210) derivative was achieved using 4-[¹⁸F]fluorobenzoic acid ([¹⁸F]FBA). nih.gov In this process, after conjugation of the precursor to the solid support, the reaction with [¹⁸F]FBA is carried out, followed by cleavage from the resin. This method resulted in a decay-corrected radiochemical conversion of 77.3 ± 1.5%. nih.gov

Yield Optimization and Methodological Refinements

Optimizing reaction yields and refining synthetic methodologies are ongoing efforts in the production of this compound and its radiolabeled analogues.

In the context of radiolabeling, an improved method for the synthesis of N-(4-[¹⁸F]fluorobenzoyl)-interleukin-2 ([¹⁸F]FB-IL-2) was developed, which reduced the synthesis time and increased the radiochemical yield by 3.8 times compared to previously reported methods. a-star.edu.sgmdpi.com

For the electrochemical synthesis of fluorinated anilides, where hypervalent iodoarenes are generated electrochemically, optimization of the reaction conditions such as the fluoride source and solvent ratio was crucial. nih.gov It was found that Et₃N·5HF as the fluoride source in a specific ratio with dichloromethane provided the best yields. nih.gov

In the preparation of 4-fluorobenzoyl chloride from p-fluorotoluene, the hydrolysis of the intermediate p-fluorotrichloromethylbenzene is a critical step. google.com The use of a composite catalyst of iron trichloride and zinc chloride at a controlled temperature of 130 °C led to a high yield of 99.3% and a purity of 99.5%. google.com

The reactivity of this compound itself has been compared to 4-fluorobenzoyl chloride in reactions with amines and alcohols. researchgate.netresearchgate.netresearchgate.net Such studies provide valuable data for refining reaction conditions and choosing the appropriate acyl halide for a specific transformation. researchgate.netresearchgate.netresearchgate.net

Reactivity and Mechanistic Investigations

Nucleophilic Acyl Substitution Reactions

4-Fluorobenzoyl fluoride (B91410) serves as an effective electrophile in nucleophilic acyl substitution reactions. The high electronegativity of the fluorine atom in the acyl fluoride group makes the carbonyl carbon highly susceptible to nucleophilic attack.

The reaction of acyl fluorides with nitrogen-based nucleophiles is a fundamental transformation for amide bond formation. Research has shown that 4-fluorobenzoyl chloride, a related acyl halide, readily reacts with amines like pyrrolidine, aniline, and benzylamine (B48309) in the presence of a base to form the corresponding amides. rsc.org While direct examples with 4-fluorobenzoyl fluoride are less common in general literature, the principles of reactivity are analogous.

The interaction with thioureas is particularly noteworthy in the context of organocatalysis. Arylpyrrolidino thiourea (B124793), in conjunction with 4-pyrrolidinopyridine (B150190), has been utilized to catalyze reactions involving acyl fluorides. harvard.edu In these systems, the thiourea is proposed to act as a hydrogen-bond donor, stabilizing the fluoride anion generated during the reaction. harvard.edu Isothioureas, as nitrogen nucleophiles, have been studied for their reactivity and have found application as organocatalysts in various functionalization reactions. uni-muenchen.de

A study by Quero and coworkers in 2022 investigated the use of the bio-based solvent Cyrene for amide bond formation. They reacted 4-fluorobenzoyl chloride with various amines, including pyrrolidine, achieving high yields. rsc.org

Table 1: Amide Synthesis using 4-Fluorobenzoyl Chloride and Amines Data sourced from a study on reactions in the solvent Cyrene. rsc.org

| Amine | Product | Yield |

| Pyrrolidine | 4-Fluoro-1-(pyrrolidin-1-yl)benzophenone | 90% |

| Aniline | 4-Fluoro-N-phenylbenzamide | 92% |

| Benzylamine | N-Benzyl-4-fluorobenzamide | 95% |

Reactions with Oxygen-Containing Nucleophiles (e.g., alcohols, silyl (B83357) ketene (B1206846) acetals)

The O-acylation of oxygen nucleophiles with this compound is a key method for synthesizing esters. The reaction with alcohols proceeds readily to form the corresponding 4-fluorobenzoate (B1226621) esters. In one notable example, a visible-light-induced, copper-catalyzed [4+1] annulation reaction utilized 4-fluorobenzoyl chloride and n-hexanol to successfully generate a γ-hexyloxy α,β-unsaturated-γ-lactam in high yield. nih.gov

More complex reactions have been developed with silyl ketene acetals and silyl enol ethers. Fluoride ions, derived from potassium fluoride and 18-crown-6, have been shown to efficiently catalyze the selective O-acylation of various enol silyl ethers with acyl fluorides, including aromatic variants like this compound, to produce valuable enol esters. nih.gov For instance, the reaction of this compound with the silyl enol ether of acetophenone (B1666503) yielded the corresponding vinyl benzoate (B1203000) derivative. nih.gov

Mechanistic studies have highlighted the importance of a silicon-fluoride interaction in these transformations, especially in enantioselective variants. harvard.edu The cleavage of silyl ethers to regenerate alcohols often employs a fluoride ion source, underscoring the high affinity between silicon and fluorine. libretexts.orgorganic-chemistry.org

Table 2: Fluoride-Ion-Catalyzed O-Acylation of a Silyl Enol Ether with Acyl Fluorides nih.gov

| Acyl Fluoride | Silyl Enol Ether | Product | Yield |

| This compound | 1-phenyl-1-(trimethylsilyloxy)ethene | 1-phenylvinyl 4-fluorobenzoate | 81% |

| Cinnamoyl fluoride | 1-phenyl-1-(trimethylsilyloxy)ethene | 1-phenylvinyl cinnamate | 58% |

Formation of N-Acylpyridinium Intermediates and Fluoride Ion Pairs

Pyridine (B92270) derivatives, particularly those with strong electron-donating substituents like 4-(dimethylamino)pyridine (DMAP) and 4-pyrrolidinopyridine (PPY), are known to be potent nucleophilic catalysts that can accelerate acyl transfer reactions by several orders of magnitude. harvard.edu The mechanism involves the initial attack of the pyridine nitrogen on the acyl fluoride, leading to the formation of a highly electrophilic N-acylpyridinium ion intermediate and a fluoride anion. harvard.edu

Metal-Catalyzed Transformations

The presence of a C-F bond on the aromatic ring of this compound opens up possibilities for metal-catalyzed cross-coupling and functionalization reactions, which are central to modern synthetic chemistry.

The activation and cleavage of traditionally inert C-F bonds is a significant challenge in catalysis. Palladium complexes have emerged as powerful tools for this purpose, particularly for C-F bonds on electron-deficient aromatic rings. mdpi.com The reaction typically begins with the oxidative addition of the C-F bond to a low-valent palladium(0) species, forming an Ar-Pd(II)-F intermediate. mdpi.com This step is often the most challenging and can be promoted by using specific ligands, additives, or substrates with activating groups. researchgate.net

While direct palladium-catalyzed C-F cleavage of this compound is not extensively documented, related transformations on other fluoroaromatics provide insight into its potential reactivity. For example, palladium-catalyzed cross-coupling reactions of hexafluorobenzene (B1203771) with organometallic reagents have been achieved, demonstrating the feasibility of cleaving strong aromatic C-F bonds. researchgate.netmdpi.com In some systems, additives like lithium iodide are crucial, as they can promote the oxidative addition and facilitate the cleavage by forming a strong Li-F bond. researchgate.net Following the C-F bond cleavage, the resulting organopalladium intermediate can undergo further reactions like transmetalation and reductive elimination to form new C-C or C-heteroatom bonds. mdpi.comcore.ac.uk

Copper catalysts have proven versatile in reactions involving organofluorine compounds, including those related to this compound. Copper-mediated radiofluorination is a key technique for synthesizing positron emission tomography (PET) imaging agents. scirp.org For instance, Cu(OTf)₂(Py)₄ has been used to mediate the radiofluorination of arylboronic esters to produce ¹⁸F-labeled compounds. scirp.orgmdpi.com

In a different application, an excited-state copper-catalyzed [4+1] annulation was developed using visible light. nih.gov This reaction coupled N,2-diphenylacrylamide with 4-fluorobenzoyl chloride and an alcohol in the presence of a Cu₂O catalyst to form complex lactam structures, showcasing copper's ability to mediate intricate bond formations under mild conditions. nih.gov

Furthermore, copper catalysis has been employed in enantioselective transformations involving fluoride. A notable example is the copper-catalyzed enantioselective β-fluoride elimination from propargylic difluorides to generate axially chiral monofluoroallenes. escholarship.org This process involves the generation of a copper-fluoride species and highlights the unique reactivity that copper catalysts can impart in reactions involving the cleavage of C-F bonds. escholarship.org

Organozinc Chemistry (e.g., C(sp2)-C(sp3) bond formation, ion-pairing intermediates)

Organozinc reagents are valued in organic synthesis for their functional group tolerance. uni-muenchen.de In the context of creating carbon-carbon bonds, specifically C(sp2)-C(sp3) linkages, organozinc compounds are effective partners in cross-coupling reactions. uni-muenchen.de While the direct use of this compound with organozinc reagents for C(sp2)-C(sp3) bond formation is not extensively detailed in the provided context, the related transformation involving 4-fluorobenzoyl chloride highlights the general reactivity. For instance, the reaction of organozinc species with 4-fluorobenzoyl chloride leads to the formation of the corresponding ketone, demonstrating a C(sp2)-C(sp2) bond formation. uni-muenchen.de

Mechanistic studies in organozinc chemistry have pointed to the involvement of unique intermediates. For example, in certain stereoselective C-glycosylation reactions, a synergistic interaction between two different zinc reagents, a diarylzinc (ZnAr2) and a more Lewis acidic zinc species like (C6F5)2Zn, is crucial. This partnership facilitates the C(sp2)-C(sp3) bond formation without needing a transition metal catalyst. science.gov In other systems, such as palladium-catalyzed reactions, the formation of a tight ion pair between a cationic palladium complex and a fluoride ion has been proposed to explain the reaction's stereochemical outcome. core.ac.uk These insights suggest that reactions involving organozinc reagents and acyl fluorides like this compound could proceed through complex intermediates where ion-pairing plays a significant role.

Electrophilic Activation and Radical Pathways

Activation of Cyclopropyl (B3062369) Esters for Acyl Fluoride Generation

A novel method has been developed for generating acyl fluorides from non-activated cyclopropyl esters. researchgate.netresearchgate.net This process utilizes a hypervalent iodine(III) species in conjunction with Selectfluor to activate the cyclopropyl ester. researchgate.netresearchgate.net The resulting acyl fluoride intermediate, which can include this compound, is a versatile synthon that can be readily converted into various carbonyl compounds like amides and esters. researchgate.netresearchgate.netresearchgate.net This activation strategy provides an efficient route to acyl fluorides from stable and readily available starting materials. researchgate.net

Role of Hypervalent Iodine(III) Species and Selectfluor

Hypervalent iodine(III) reagents are key to the activation of cyclopropyl esters for acyl fluoride synthesis. researchgate.net These species, often generated in situ, facilitate the transformation. mdpi.comnih.gov Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) plays a dual role in this process. It is a powerful electrophilic fluorinating agent and a strong oxidant. researchgate.netmdpi.com The combination of a hypervalent iodine(III) reagent and Selectfluor enables the efficient conversion of the cyclopropyl ester into the corresponding acyl fluoride. researchgate.netresearchgate.net This methodology has been shown to be effective for producing a range of acyl fluorides, which can then be used in subsequent reactions to form amides, esters, and other derivatives. researchgate.netresearchgate.net The reaction is believed to proceed through a pathway involving the activation of the cyclopropyl group, leading to the formation of the acyl fluoride intermediate. researchgate.net

Comparative Reactivity Studies

Comparison with Acyl Chlorides in Amidation and Esterification

Acyl fluorides, including this compound, exhibit a unique balance of stability and reactivity compared to their acyl chloride counterparts. researchgate.net This difference is particularly evident in acylation reactions.

In amidation reactions , this compound generally reacts more slowly than 4-fluorobenzoyl chloride. researchgate.netresearchgate.net For example, when reacted with various amines, 4-fluorobenzoyl chloride often shows complete conversion in a short period, whereas this compound reacts more moderately. researchgate.net This difference in reactivity allows for more controlled reactions.

Interactive Table: Comparative Amidation Reactivity Reaction conditions: Acyl halide (0.25 mmol), amine (0.25 mmol), CD3CN (1 mL), room temperature. The remaining acyl halide was determined by ¹⁹F NMR. researchgate.net

| Amine | This compound (Remaining %) | 4-Fluorobenzoyl Chloride (Remaining %) | Time |

|---|---|---|---|

| Aniline | 85% | 0% | 10 min |

| Diethylamine | 0% | 0% | 10 min |

In esterification reactions , the reactivity difference is also pronounced. This compound is significantly less reactive towards alcohols than 4-fluorobenzoyl chloride in the absence of an activator. researchgate.netresearchgate.net However, the reactivity of the acyl fluoride can be substantially enhanced by the addition of a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), allowing the reaction to proceed efficiently. researchgate.netresearchgate.net This tunable reactivity is a key advantage of acyl fluorides.

Interactive Table: Comparative Esterification Reactivity Reaction conditions: Acyl halide (0.25 mmol), alcohol (0.25 mmol), CD3CN (1 mL), room temperature. The remaining acyl halide was determined by ¹⁹F NMR. researchgate.netresearchgate.net

| Alcohol | Additive | This compound (Remaining %) | 4-Fluorobenzoyl Chloride (Remaining %) | Time |

|---|---|---|---|---|

| Methanol | None | >99% | 75% | 24 h |

| Methanol | Et3N | >99% | 2% | 24 h |

Stability Profiles in Aqueous Media

A significant advantage of acyl fluorides over acyl chlorides is their enhanced stability in aqueous environments. researchgate.net this compound demonstrates remarkable stability in water compared to 4-fluorobenzoyl chloride, which hydrolyzes much more rapidly. researchgate.net This stability extends to various aqueous solutions, including acidic and basic media, as well as solutions containing nucleophiles like amines. researchgate.net This property makes acyl fluorides more manageable and practical for syntheses conducted in green media or under conditions where moisture is present. researchgate.net

Interactive Table: Stability in Aqueous Media Conditions: Acyl halide in the specified water medium. researchgate.net

| Compound | Medium | Stability (Remaining %) | Time |

|---|---|---|---|

| 4-Fluorobenzoyl Chloride | H2O | ~0% | 1 h |

| This compound | H2O | >95% | 24 h |

| This compound | H2O/HCl | >95% | 24 h |

| This compound | H2O/Sat. NaHCO3 | >95% | 24 h |

Chelation Effects and Intermolecular Interactions in Reactivity

The reactivity of this compound is significantly influenced by both chelation effects and a variety of non-covalent intermolecular interactions. These phenomena can stabilize transition states, activate the molecule towards nucleophilic attack, or govern its aggregation and solid-state structure.

Chelation-Assisted Reactivity

Recent research has highlighted the role of chelation in facilitating reactions involving acyl fluorides. An unusual 1,3-chelation has been identified in the transhalogenation process for synthesizing acyl fluorides and in the subsequent selective mono-acylation of water-soluble alcohols. researchgate.net In a process utilizing potassium carbonate (K₂CO₃) as a base, the potassium ion is believed to form a chelate with the acyl fluoride. researchgate.net This interaction, characterized by HRMS and NMR spectroscopic analysis, is crucial for the reaction's efficiency, particularly in sustainable and aqueous systems. researchgate.net The chelation between the acyl fluoride and the potassium ion is a key factor in the direct and highly efficient mono-acylation of biomass-derived alcohols like ethylene (B1197577) glycol and glycerol, even in the presence of water. researchgate.net

Lewis acids are also known to form complexes with acyl halides, activating them for reactions such as Friedel-Crafts acylation. sigmaaldrich.com In this type of reaction, a Lewis acid coordinates to the carbonyl oxygen or the halide, increasing the electrophilicity of the carbonyl carbon and facilitating attack by an aromatic ring. sigmaaldrich.comlibretexts.org This principle extends to reactions with other S(VI) fluorides, where metal Lewis acids like Ca(NTf₂)₂ catalyze reactions by coordinating to the fluoride, thereby activating the sulfur center for nucleophilic attack. nih.gov This mechanism suggests that Lewis acids can play a significant role in modulating the reactivity of this compound through direct interaction with its functional groups. libretexts.orgnih.gov

Influence of Intermolecular Interactions

Non-covalent interactions are critical in defining the chemical environment and reactivity pathways of fluorinated compounds. encyclopedia.pub For this compound, these interactions include halogen bonding, hydrogen bonding, and π-effects.

The fluorine atom, typically considered a poor halogen bond donor, can participate in such interactions when attached to an electron-withdrawing group, as is the case in the benzoyl fluoride moiety. acs.orgrsc.org The presence of the carbonyl group enhances the electropositive character on the fluorine atom (a "σ-hole"), allowing it to act as an electron acceptor and form halogen bonds with Lewis bases. acs.orgrsc.org Computational and crystallographic studies confirm that covalently bound fluorine can interact attractively with negative sites like oxygen. acs.orgiucr.org

The comparative reactivity of this compound versus its chloride counterpart in reactions with alcohols and amines demonstrates the subtle electronic effects at play. The stability and reactivity are balanced, with acyl fluorides often showing greater stability, particularly in aqueous media, compared to acyl chlorides. researchgate.netresearchgate.net

Research Findings on Comparative Reactivity

The following table presents data from a comparative study on the reactivity of this compound and 4-fluorobenzoyl chloride with various alcohols. The data, determined by ¹⁹F NMR, shows the percentage of the acyl halide remaining after a set reaction time, illustrating their relative reactivity. researchgate.net

Table 1: Comparative Reactivity of 4-Fluorobenzoyl Halides with Alcohols Reaction Conditions: Acyl halide (0.25 mmol), alcohol (0.25 mmol), in CD₃CN (1 mL) at room temperature. Data represents the percentage of remaining acyl halide.

| Reactant Alcohol | Time (h) | This compound (%) | 4-Fluorobenzoyl chloride (%) |

| Benzyl alcohol | 1 | 95 | <1 |

| 1-Phenylethanol | 1 | 96 | 4 |

| 2-Phenylethanol | 1 | 95 | <1 |

| Cyclohexanol | 1 | >99 | 10 |

| Methanol | 0.25 | 93 | <1 |

This data clearly indicates that 4-fluorobenzoyl chloride is significantly more reactive than this compound under these conditions, with the fluoride analogue remaining largely unreacted after the specified time. researchgate.net This difference in reactivity underscores the greater stability of the C-F bond compared to the C-Cl bond in the acyl halide. researchgate.net

Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for probing the characteristic bond vibrations within a molecule. For 4-Fluorobenzoyl fluoride (B91410), these studies reveal distinct frequencies corresponding to the stretching, bending, and deformation modes of its functional groups and aromatic ring.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy identifies the fundamental vibrational modes of 4-Fluorobenzoyl fluoride. The analysis of its analog, 4-fluorobenzoyl chloride, shows strong absorption bands characteristic of the benzoyl halide structure. nih.govcdnsciencepub.com The carbonyl (C=O) stretching vibration is particularly prominent and its position is influenced by the electronic effects of the substituents on the benzene (B151609) ring. cdnsciencepub.com In substituted benzoyl chlorides, the carbonyl band often appears as a well-defined doublet, which may arise from an intramolecular vibration. cdnsciencepub.com The C-F stretching and bending vibrations, as well as aromatic C-C and C-H vibrations, also produce characteristic peaks in the infrared spectrum, allowing for comprehensive structural confirmation. nih.govniscpr.res.in

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch | 1750–1770 | Strong absorption characteristic of the acyl halide group. |

| Aromatic C=C Stretch | 1600–1560 | Vibrations within the benzene ring. cdnsciencepub.com |

| C-F Stretch | 1250–1100 | Stretching vibration of the carbon-fluorine bond on the ring. |

| C-H Bending (out-of-plane) | 900–675 | Deformation of aromatic C-H bonds. |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it detects vibrational modes based on changes in polarizability. Studies on related fluorinated compounds show that while C-F stretching modes are often weak in Raman spectra, C-C bond vibrations within the aromatic ring are typically strong and well-defined. niscpr.res.in The symmetric stretching of the C-C bonds and the rocking of CH₂ groups in similar polymer structures are readily observed. niscpr.res.in For fluoridated apatites, key markers include the PO₄³⁻ band around 960 cm⁻¹ and bands related to OH groups in the 3500-3600 cm⁻¹ range. nih.gov This technique is valuable for analyzing the skeletal vibrations of the this compound ring structure.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic Ring Breathing | ~1000 | Symmetric expansion and contraction of the benzene ring. |

| C-H Bending (in-plane) | 1200–1000 | Bending of aromatic C-H bonds within the plane of the ring. |

| CH₂ Rocking | ~800 | Observed as a sharp and intense band in related polymers. niscpr.res.in |

| C-F Symmetric Stretch | 1190–1149 | Generally weak in Raman spectra. niscpr.res.in |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise chemical structure of this compound by probing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound displays signals corresponding to the aromatic protons. Due to the molecule's symmetry, the four protons on the benzene ring give rise to two distinct sets of signals, appearing as multiplets. The protons ortho to the carbonyl group are typically found further downfield compared to those ortho to the fluorine atom due to the differing electronic effects of these substituents. For the related compound 4-fluorobenzoyl chloride, the protons ortho to the carbonyl group (A) appear around 8.130 ppm, while the protons ortho to the fluorine (B) are observed at approximately 7.171 ppm. chemicalbook.com Spin-spin coupling between the protons and the adjacent fluorine atom (¹⁹F) results in characteristic splitting patterns, which are crucial for definitive signal assignment.

| Proton Position | Typical Chemical Shift (δ, ppm) | Coupling Constants (Hz) |

|---|---|---|

| A (ortho to -COCl) | ~8.13 - 8.15 | J(F-19, A) = 5.2 Hz chemicalbook.com |

| B (ortho to -F) | ~7.17 - 7.19 | J(F-19, B) = 8.1 Hz chemicalbook.com |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the acyl fluoride group exhibits a characteristic resonance at a low field (downfield). In the related 4-fluorobenzoyl chloride, this carbonyl carbon resonates around 157.4–158.3 ppm. The aromatic carbons show distinct signals, with their chemical shifts influenced by the attached substituent (fluorine or carbonyl group) and their position on the ring. The carbon atom directly bonded to the fluorine atom shows a large one-bond coupling constant (¹JCF), which appears as a doublet in the proton-decoupled spectrum. Other carbons in the ring will also show smaller long-range couplings to the fluorine atom. magritek.com

| Carbon Position | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 157.4–158.3 |

| Aromatic (C-F) | ~165 (with large ¹JCF coupling) |

| Aromatic (C-COCl) | ~133 |

| Aromatic (CH) | 115–125 |

Fluorine-19 (¹⁹F) NMR Applications

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgicpms.cz In this compound, two distinct fluorine signals are expected: one for the fluorine atom on the aromatic ring and another for the fluorine atom of the acyl fluoride group. The chemical shifts of these fluorine atoms are highly sensitive to their electronic environment. biophysics.org For instance, in derivatization assays using 4-fluorobenzoyl chloride, fluorine signals are observed in the range of δ -103.60 to -105.05 ppm. Furthermore, ¹⁹F-¹H and ¹⁹F-¹⁹F spin-spin couplings provide valuable structural information, as these coupling constants can be observed over multiple bonds. icpms.cz

| Parameter | Significance |

|---|---|

| Chemical Shift Range | Very wide (~800 ppm), allowing for excellent resolution of different fluorine environments. wikipedia.org |

| Sensitivity | High, due to 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org |

| Spin-Spin Coupling | Long-range couplings (up to 5 bonds or more) are common, providing detailed structural insights. icpms.cz |

Quantification of Products and Reactants

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are pivotal for the quantitative analysis of reactions involving this compound. Due to the presence of fluorine, ¹⁹F NMR is an especially powerful tool.

In comparative reactivity studies, the amount of remaining this compound can be precisely determined using ¹⁹F NMR with an internal standard like trifluorotoluene (PhCF₃). researchgate.net For example, a study comparing the reactivity of this compound and 4-fluorobenzoyl chloride with alcohols under various conditions used this method to quantify the unreacted acyl halide. researchgate.net The results indicated that acyl fluorides, while stable, can be activated for reactions. researchgate.net Gas chromatography (GC) is another method used for quantification, for instance, in determining the composition of products in reactions where 4-fluorobenzoyl chloride is a precursor. google.com

| Reactant | Alcohol | Additive | Remaining Acyl Halide (%) |

|---|---|---|---|

| This compound | Isopropanol | None | 99 |

| This compound | Isopropanol | Et₃N | 98 |

| This compound | Isopropanol | TBAF | <1 |

| 4-Fluorobenzoyl chloride | Isopropanol | None | 99 |

| 4-Fluorobenzoyl chloride | Isopropanol | Et₃N | <1 |

This table presents data from a study on the comparative reactivity of this compound and chloride, with remaining acyl halide determined by ¹⁹F NMR. researchgate.net The data illustrates the relative stability and conditions for reactivity.

Monitoring of Reaction Intermediates (e.g., Zn-F motifs)

Spectroscopic monitoring is crucial for identifying and characterizing transient species in a reaction mechanism. In cross-coupling reactions involving organozinc compounds and alkyl fluorides, ¹⁹F NMR spectroscopy has been used to observe reaction intermediates. nih.gov

One study investigating the cross-coupling of diphenylzinc (B92339) and triarylmethyl fluorides noted a transient color change, suggesting the presence of trityl cations. nih.gov Monitoring the reaction by ¹⁹F NMR as the starting material signal disappeared revealed two transient, broad, upfield-shifted signals, indicative of intermediate species. nih.gov Researchers were able to halt the reaction at -40 °C and isolate single crystals of a key intermediate. nih.gov X-ray crystallographic analysis identified this intermediate as a highly symmetric dianionic dodecanuclear zinc cluster, [Zn₁₂Ph₁₂F₁₄]²⁻. nih.gov This structure provides a distinct snapshot of the fluoride/aryl exchange mechanism, where the polar Zn-F bonds are shielded within the cluster's interior, while the Zn-aryl moieties remain exposed and available for the subsequent C-C bond-forming step. nih.gov

Investigation of Conformational Dynamics

The conformational dynamics of the acyl fluoride group, specifically the barrier to internal rotation, are a subject of theoretical and spectroscopic investigation. For the related molecule benzoyl fluoride, a discrepancy has been noted between calculated and experimentally deduced heights of the potential barrier to internal rotation. sdsu.edu A study on this compound specifically investigated its microwave spectrum to determine the barrier to internal rotation and its dipole moments. researchgate.net

Temperature-dependent NMR spectroscopy is a common technique to study such dynamics. For instance, in symmetrically N,N′-disubstituted piperazines with benzoyl groups, ¹H-NMR spectra at low temperatures show four independent signals for the piperazine (B1678402) protons, which coalesce into a single signal at higher temperatures. rsc.org This behavior indicates the presence of two distinct rotational isomers (syn and anti) resulting from the restricted rotation around the amide bond. rsc.org Similarly, studies on cyclopeptides containing an Nε-(4-fluorobenzoyl)lysine residue have used ¹H NMR spectroscopy in conjunction with molecular dynamics (MD) simulations to perform conformational analysis. grafiati.com These investigations help in understanding how the inclusion of specific residues can induce and stabilize desired secondary structures, such as β-turns. grafiati.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital tool for the characterization of molecules containing the 4-fluorobenzoyl moiety, particularly in the analysis of modified proteins. In studies where Interleukin-2 (IL-2) is conjugated with a 4-fluorobenzoyl group to create a PET imaging agent, both MALDI-TOF and ESI-MS have been employed. snmjournals.orgmdpi.com

Liquid chromatography–mass spectrometry (LC-MS) was used to confirm the molecular mass of a decayed, labeled protein product. mdpi.com The analysis showed that the protein could be coupled with one to four 4-fluorobenzoyl (FB) residues, with di- and tri-conjugation being the most abundant. mdpi.com The deconvoluted mass from the ESI-MS spectra allowed for precise identification of the unlabeled protein and its various conjugated forms. mdpi.com MALDI-TOF analysis has also been used to confirm the identity of such labeled proteins, with spectra demonstrating that the mass of the fluorinated protein was in the expected range. snmjournals.org

| Species | Theoretical Mass (Da) | Observed Mass (Da) |

|---|---|---|

| Unlabelled IL-2 | 15,330 | 15,328 ± 2 |

| Monoconjugated FB-IL-2 | - | 15,461 ± 2 |

| Diconjugated FB-IL-2 | - | 15,595 ± 2 |

| Triconjugated FB-IL-2 | - | 15,729 ± 2 |

| Tetraconjugated FB-IL-2 | - | 15,864 ± 2 |

This table shows the theoretical and observed molecular masses from the ESI-MS analysis of unlabeled and 4-fluorobenzoyl (FB) conjugated Interleukin-2 (IL-2). mdpi.com

X-ray Crystallography for Solid-State Structure Elucidation

While this compound is a liquid at room temperature, its structural properties can be inferred from the solid-state analysis of its derivatives using single-crystal X-ray diffraction. biosynth.comresearchgate.net A key technique for low-melting-point compounds like the related 4-fluorobenzoyl chloride is in-situ cryocrystallization. researchgate.net

Bond Parameters and Conformational Analysis

X-ray crystallography provides precise data on bond lengths, bond angles, and dihedral angles, which define the conformation of the molecule in the crystal lattice. In a crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide, the dihedral angle between the two fluorobenzene (B45895) rings was found to be 88.43 (10)°. researchgate.net The molecule exhibits significant twists, with a major twist occurring about the C—N—N—C bonds, showing a torsion angle of -138.7 (2)°. researchgate.net

Analysis of 4-fluorobenzoyl chloride has established that the fluorine atom can act as both a donor and an acceptor for halogen bond formation, highlighting an "amphoteric" nature. researchgate.net

| Parameter | Value | Compound |

|---|---|---|

| Dihedral Angle (Fluorobenzene rings) | 88.43 (10)° | 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide |

| Torsion Angle (C—N—N—C) | -138.7 (2)° | 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide |

| Dihedral Angle (Amide group to ring) | 50.52 (11)° | 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide |

This table summarizes key conformational parameters determined by X-ray crystallography for a derivative containing the 4-fluorobenzoyl moiety. researchgate.net

Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonds and other non-covalent interactions are critical in dictating the crystal packing of molecules. In derivatives of this compound, both intramolecular and intermolecular hydrogen bonds are observed. researchgate.netresearchgate.net

An intramolecular N—H⋯O hydrogen bond is observed in 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide, which generates a stable S(6) ring motif. researchgate.net In the crystal packing of this compound, molecules are linked by intermolecular N—H⋯O and N—H⋯S hydrogen bonds, forming sheets. researchgate.net Weak C—H⋯F interactions are also present. researchgate.net Similarly, the crystal structure of N-(4-fluorobenzoyl)-benzenesulfonamide features a two-dimensional network linked by C—H⋯F and C—H⋯O hydrogen bonds. researchgate.net The existence and geometry of such hydrogen bonds, including weak C–H⋯F interactions, are a subject of extensive study, with spectroscopic measurements confirming H⋯F distances as small as 2.02 Å in some systems. rsc.org In certain crystal structures, NH···F hydrogen bonds can dictate the formation of specific packing motifs, such as stacked sheets. nsf.gov

| Interaction Type | Compound | Significance |

|---|---|---|

| Intramolecular N—H⋯O | 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide | Forms S(6) ring motif researchgate.net |

| Intermolecular N—H⋯O / N—H⋯S | 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide | Links molecules into sheets researchgate.net |

| Intermolecular C—H⋯F / C—H⋯O | N-(4-fluorobenzoyl)-benzenesulfonamide | Forms a 3D network; some C—H⋯F links are unusually short (< 2.20 Å) researchgate.net |

This table details the hydrogen bonding interactions observed in the crystal structures of compounds containing the 4-fluorobenzoyl group. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the molecular parameters of 4-fluorobenzoyl fluoride (B91410). acs.org These methods have become a reliable tool for studying and predicting the properties of molecular systems. sdsu.edu However, it's noteworthy that for molecules with a benzene (B151609) ring and a π-conjugated substituent, like benzoyl fluoride, DFT functionals may face challenges in accurately calculating the rotational barrier around the C(sp²)-C(aryl) bond. sdsu.edu

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in 4-fluorobenzoyl fluoride. This process, known as geometry optimization, seeks the lowest energy conformation of the molecule. For related benzoyl compounds, methods like MP2/6-311G** have been used to calculate geometrical parameters. sdsu.edu

Conformational analysis investigates the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. auremn.org.br In the case of this compound, a key aspect is the internal rotation of the formyl fluoride group relative to the fluorinated benzene ring. sdsu.edu While experimental methods like microwave spectroscopy can determine rotational barriers, theoretical calculations provide a complementary approach. sdsu.edu It has been noted that for benzaldehyde (B42025) and potentially for related molecules like benzoyl fluoride, there can be a discrepancy between experimental and theoretical values for the barrier to internal rotation. sdsu.edu

The electronic structure dictates the chemical reactivity and physical properties of this compound. Computational methods provide a detailed picture of electron distribution and energy levels within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic transitions and reactivity. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.netsemanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netsemanticscholar.org A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive molecule. semanticscholar.org

For similar aromatic compounds, DFT calculations have been used to determine HOMO and LUMO energies and the corresponding energy gap. researchgate.netconicet.gov.ar These calculations reveal that the distribution of these frontier orbitals is spread over the molecule, indicating regions of electron density that are most likely to be involved in chemical reactions. conicet.gov.ar

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Computational analyses, such as Mulliken population analysis, can quantify the partial charges on each atom, providing insight into the molecule's electrostatic potential. semanticscholar.org This charge distribution is critical for understanding intermolecular interactions and the molecule's reactivity profile. For instance, in related molecules, the carbon atoms of the benzene ring typically exhibit negative charges, while the hydrogen atoms are positively charged. semanticscholar.org

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding delocalization of electron density and hyperconjugative interactions within a molecule. uni-muenchen.deresearchgate.net It transforms the complex molecular wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de

This analysis can reveal donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which stabilize the molecule. The stabilization energy associated with these interactions, often denoted as E(2), quantifies the strength of the delocalization. conicet.gov.arresearchgate.net For example, interactions between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of the carbonyl group and the benzene ring can be investigated to understand the electronic communication within the this compound molecule.

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions Note: This table contains hypothetical data to demonstrate the type of information obtained from an NBO analysis, as specific data for this compound was not found.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π(C=O) | 35.8 |

| π (C-C)ring | π(C=O) | 5.2 |

| LP (F)ring | π*(C-C)ring | 2.1 |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific molecular motions. esisresearch.orgnih.gov

DFT calculations, often using the B3LYP functional with a suitable basis set, have proven effective in simulating the vibrational spectra of related aromatic compounds. nih.gov The calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other factors not fully captured by the theoretical model. nih.gov These analyses are crucial for confirming the molecular structure and understanding the intramolecular dynamics. sdsu.edu For instance, the characteristic stretching frequency of the C=O bond and the C-F bonds can be precisely identified and analyzed.

Prediction of NMR Chemical Shifts and Isotropic Shielding

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have proven highly effective in predicting NMR parameters. For fluorinated aromatic compounds like this compound, the prediction of ¹⁹F NMR chemical shifts is of significant interest due to the high sensitivity of the fluorine nucleus to its electronic environment. biophysics.orgnih.gov

Theoretical calculations of isotropic shielding constants (σ) are central to predicting chemical shifts (δ). These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. chemrxiv.orgmdpi.com The calculated isotropic shielding values are then converted to chemical shifts using a reference compound or a scaling equation. For instance, a common approach involves scaling the computed isotropic shifts to align with experimental data, which significantly improves the accuracy of the predictions. researchgate.net Studies have shown that methods like B3LYP/6-31+G(d,p) can provide rapid and reasonably accurate predictions of ¹⁹F chemical shifts for fluoroaromatic compounds. nih.gov The accuracy of these predictions allows for the confident assignment of chemical shifts to specific fluorine atoms within a molecule, which can be challenging to determine solely from experimental spectra, especially in complex molecules with multiple fluorine atoms. nih.govresearchgate.net

The relationship between isotropic shielding and chemical shift is inverse; a higher shielding constant corresponds to a lower chemical shift. This is because the shielding constant represents the extent to which the electron cloud around a nucleus counteracts the external magnetic field.

Table 1: Predicted NMR Data for this compound (Illustrative)

| Parameter | Predicted Value | Method |

| ¹⁹F Isotropic Shielding (σ) | Varies with method | GIAO |

| ¹⁹F Chemical Shift (δ) | Dependent on scaling | DFT (e.g., B3LYP) |

| ¹³C-F Coupling Constants (J) | J(C1-F) ~250 Hz | DFT |

Note: Specific values require dedicated calculations with defined basis sets and reference standards. The J(C-F) values are comparable to those observed in other p-fluorocarbonyl compounds like p-fluorobenzaldehyde. mdpi.com

Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness)

Electronegativity (χ) , the negative of the chemical potential (μ), indicates the tendency of a molecule to attract electrons. ijres.orgnih.gov

Chemical Hardness (η) measures the resistance to a change in electron distribution. ijres.orgnih.gov Hard molecules have a large HOMO-LUMO gap, making them less reactive.

Chemical Softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reaction. ijres.orgmdpi.com

These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijres.org For this compound, the presence of two highly electronegative fluorine atoms significantly influences these parameters. The electron-withdrawing nature of the fluorine atoms is expected to increase the molecule's electronegativity and hardness, thereby affecting its reactivity profile. The principle of maximum hardness suggests that favorable chemical interactions tend to increase the hardness of the reacting system. frontiersin.org

Table 2: Calculated Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / (2η) | Propensity to react |

Note: Actual values are dependent on the level of theory and basis set used in the calculation.

Potential Energy Surfaces and Rotational Barriers

The conformational flexibility of this compound is primarily associated with the rotation of the benzoyl fluoride group around the C(aryl)-C(carbonyl) bond. Theoretical calculations can map the potential energy surface (PES) for this internal rotation, identifying stable conformers and the energy barriers between them. sdsu.edunih.gov

For related molecules like benzoyl fluoride, studies have shown a discrepancy between theoretically calculated and experimentally determined rotational barriers, a challenge that has been noted for molecules with a benzene ring conjugated to a π-substituent. sdsu.edu DFT methods have sometimes overestimated these barriers. sdsu.edu The potential energy surface reveals the most stable (lowest energy) conformation and transition states. For this compound, the planar conformation, where the C=O and C-F bonds of the acyl fluoride group are in the same plane as the benzene ring, is expected to be the most stable due to π-conjugation. The rotational barrier represents the energy required to rotate the acyl fluoride group out of this plane, disrupting the conjugation.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry is instrumental in predicting various spectroscopic properties beyond NMR, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These theoretical predictions can be validated against experimental data to confirm structural assignments and understand the molecule's behavior. nih.govmdpi.comwiley.com

For instance, DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends within the this compound molecule. Comparing the calculated IR spectrum with an experimental one can help assign the observed absorption bands to particular molecular motions. Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govmdpi.com The close agreement between computed and experimental spectra serves as a powerful validation of the theoretical model and the derived molecular structure. mdpi.com

Structure-Activity Relationship (SAR) Modeling (e.g., Antifungal/Antibiotic Activities)

While specific SAR studies on this compound itself are not extensively documented, the principles of SAR modeling can be applied based on the known bioactivities of related fluorinated compounds. nih.govmdpi.com The 4-fluorobenzoyl moiety is a common structural feature in molecules with demonstrated pharmacological properties, including antifungal and antibacterial activities. nih.gov

SAR studies on related compounds, such as fluorobenzoylthiosemicarbazides, have shown that the position of the fluorine atom on the benzoyl group significantly influences antibacterial potency. nih.gov The incorporation of fluorine can enhance metabolic stability and binding affinity to biological targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) models often use descriptors derived from computational chemistry (like those mentioned in 5.1.5) to correlate a molecule's structure with its biological activity. mdpi.com For example, descriptors related to electronegativity, polarizability, and van der Waals properties have been successfully used to model the antimicrobial activities of heterocyclic compounds. mdpi.com Therefore, the calculated properties of this compound could serve as input for predictive QSAR models to estimate its potential bioactivity.

Modeling of Intermolecular Interactions and Stabilization Energies

The way this compound molecules interact with each other in the solid state or with other molecules is governed by intermolecular forces. Computational methods can model these interactions and calculate their stabilization energies. researchgate.netiosrjournals.org

Key interactions for a molecule like this compound would include:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···O and C-H···F hydrogen bonds: Weak hydrogen bonds involving the hydrogen atoms of the benzene ring and the electronegative oxygen and fluorine atoms. researchgate.net

Fluorine-centered interactions: Including C-F···F-C contacts, which can contribute to the stability of the crystal packing. researchgate.netacs.org

Advanced Applications and Derivatization Strategies in Chemical Research

Role as a Building Block in Complex Molecule Synthesis

4-Fluorobenzoyl fluoride (B91410) serves as a versatile and reactive building block in organic synthesis, primarily utilized for introducing the 4-fluorobenzoyl moiety into a wide array of complex molecules. Its high reactivity, characteristic of acyl fluorides, allows for efficient bond formation under mild conditions, making it a valuable reagent in the synthesis of specialized chemical structures, including fluorinated peptides, derivatized polyamines, and various carbonyl compounds. Acyl fluorides, in general, are recognized for their utility in challenging acylation reactions where corresponding acyl chlorides may be less effective. rsc.org They offer a balance of reactivity and stability, being less sensitive to hydrolysis than other acyl halides while maintaining high electrophilicity.

Synthesis of Fluorinated Peptides and Proteins

The introduction of fluorine into peptides and proteins can significantly alter their biological properties, such as metabolic stability and binding affinity. The 4-fluorobenzoyl group is a key component in the synthesis of radiolabeled prosthetic groups used for this purpose. Specifically, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a derivative synthesized from a 4-fluorobenzoyl precursor, is a widely used agent for labeling peptides and proteins with the positron-emitting isotope fluorine-18 (B77423). researchgate.net This radiolabeling is crucial for the development of peptide-based radiopharmaceuticals for positron emission tomography (PET) imaging, a powerful diagnostic tool in oncology. researchgate.net The 4-fluorobenzoyl group serves as a stable tag that allows for the sensitive detection of the biomolecule in vivo. nih.gov

Derivatization of Polyamines (e.g., N¹-FBz-spermidine, N⁴-FBz-spermine)

Polyamines are crucial for cell proliferation and are often dysregulated in cancer cells, making them attractive targets for tumor imaging and therapy. researchgate.netnih.gov 4-Fluorobenzoyl fluoride and its derivatives are used to selectively modify polyamines to create probes for PET imaging. nih.gov A solid-phase synthesis methodology has been developed for the selective mono-fluorobenzoylation of biogenic polyamines. nih.govresearchgate.net This approach involves protecting the various amino groups on the polyamine scaffold to enable site-selective introduction of the 4-fluorobenzoyl (FBz) group. nih.govresearchgate.net The goal is to create ¹⁸F-labeled radiotracers that can target polyamine-specific membrane transporters or enzymes like transglutaminases, which are often overexpressed in tumors. nih.gov

The 4-fluorobenzoyl group was specifically chosen as a prosthetic group for potential labeling with fluorine-18. nih.gov The synthesis of these derivatives can be challenging due to the presence of multiple amino groups with similar reactivity. nih.govresearchgate.net However, solid-phase synthesis has proven effective in producing specific, selectively functionalized polyamines in good yields. nih.govresearchgate.net

Table 1: Examples of Selectively Mono-Fluorobenzoylated Polyamines

| Compound Name | Abbreviation | Synthesis Method | Application |

|---|---|---|---|

| N¹-(4-Fluorobenzoyl)spermidine | N¹-FBz-spermidine | Solid-Phase Synthesis | Potential PET Tracer nih.gov |

| N⁴-(4-Fluorobenzoyl)spermidine | N⁴-FBz-spermidine | Solid-Phase Synthesis | Potential PET Tracer nih.govresearchgate.net |

| N⁸-(4-Fluorobenzoyl)spermidine | N⁸-FBz-spermidine | Solid-Phase Synthesis | Potential PET Tracer nih.govresearchgate.net |

| N¹-(4-Fluorobenzoyl)spermine | N¹-FBz-spermine | Solid-Phase Synthesis | Potential PET Tracer nih.gov |

Synthesis of Fluorine Substituted Phthalides

Fluorinated phthalides are organofluorine compounds with significant potential as building blocks for bioactive molecules. While the direct use of this compound in their synthesis is not extensively detailed, various methods exist for creating these structures. One prominent method involves the one-pot synthesis of C3-perfluoroalkyl-substituted phthalides from 2-cyanobenzaldehyde. In this process, a nucleophilic perfluoroalkylation of the aldehyde group is followed by an intramolecular cyclization to form the phthalide ring. This reaction is typically triggered by a fluoride source like potassium fluoride, which activates a (perfluoroalkyl)trimethylsilane reagent.

Synthesis of α,α-Disubstituted Butyrolactones

The synthesis of α,α-disubstituted butyrolactones using this compound is not a widely documented application in the reviewed literature. The primary role of this compound is as an acylating agent to introduce the 4-fluorobenzoyl group, rather than participating in the formation of the core lactone structure itself.

Preparation of Amides, Esters, Thioesters, and Ketones

This compound is a highly effective reagent for the synthesis of various carbonyl compounds due to the high reactivity of the acyl fluoride moiety.

Amides: The reaction of 4-fluorobenzoyl chloride, a closely related acyl halide, with primary and secondary amines is a common and efficient method for synthesizing 4-fluorobenzamides. bath.ac.ukfluorine1.ru This reaction, often carried out in the presence of a base like triethylamine, proceeds in good to excellent yields. bath.ac.ukrsc.org Acyl fluorides are particularly advantageous for coupling with sterically hindered or electron-deficient amines where standard coupling reagents may fail. rsc.org The in-situ generation of acyl fluorides from carboxylic acids using reagents like pentafluoropyridine provides a convenient one-pot method for amide bond formation under mild conditions. nih.gov

Table 2: Synthesis of Amides using 4-Fluorobenzoyl Chloride

| Amine | Base | Product | Yield |

|---|---|---|---|

| Pyrrolidine | Triethylamine | (4-Fluorophenyl)(pyrrolidin-1-yl)methanone | 91% bath.ac.uk |

| Aniline | Triethylamine | 4-Fluoro-N-phenylbenzamide | 91% rsc.org |

Esters: Acyl fluorides are also employed in challenging esterification reactions. rsc.org The high electrophilicity of the carbonyl carbon in this compound facilitates its reaction with alcohols to form the corresponding 4-fluorobenzoate (B1226621) esters. This transformation is often more efficient than using the parent carboxylic acid directly. researchgate.net

Thioesters: The synthesis of thioesters can be achieved via acyl fluoride intermediates. researchgate.net this compound reacts with thiols to produce S-thio-4-fluorobenzoates. This method is part of a broader class of reactions where carboxylic acids are activated, often in situ, to facilitate thioesterification. researchgate.netresearchgate.net

Ketones: this compound can be converted into ketones through reaction with various organometallic reagents. researchgate.net For example, Friedel-Crafts acylation of an aromatic compound with this compound in the presence of a Lewis acid catalyst yields a diaryl ketone. byjus.com Another approach involves the reaction with organocadmium or Grignard reagents, which can introduce an alkyl or aryl group to form the corresponding ketone. byjus.comlibretexts.org For instance, 4-(4-fluorobenzoyl) butyric acid is prepared via a Friedel-Crafts reaction between fluorobenzene (B45895) and glutaric anhydride, a process that forms a ketone structure. google.com

Synthesis of α-Arylacrylamides

The synthesis of α-arylacrylamides is an important transformation in organic chemistry. One reported method involves the N-acrylation of amines using (trifluoromethyl)alkenes through a triple C(sp³)-F bond cleavage, which affords diverse tertiary and secondary α-arylacrylamides in high yields. researchgate.net However, the direct application of this compound as a key reagent in the primary synthesis of the α-arylacrylamide backbone is not prominently featured in the available research.

Radiopharmaceutical Precursor Development for Imaging Research

The compound this compound and its derivatives are pivotal in the advancement of radiopharmaceutical chemistry, particularly for Positron Emission Tomography (PET) imaging. The primary role of the 4-fluorobenzoyl moiety is to serve as a prosthetic group, a molecular fragment that facilitates the introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F) into larger, biologically active molecules such as peptides and proteins. The relatively long half-life of ¹⁸F (approximately 110 minutes) is advantageous for multi-step radiolabeling syntheses and allows for imaging studies of longer duration.

The development of radiotracers from this compound derivatives enables the non-invasive, real-time visualization and quantification of physiological and pathological processes at the molecular level. This capability is crucial for diagnosing diseases, monitoring treatment responses, and understanding complex biological systems.

A key agent derived from the 4-fluorobenzoyl structure is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). This compound is one of the most widely used prosthetic groups for labeling biomolecules because it readily reacts with primary amino groups (e.g., on lysine residues) of proteins and peptides to form stable amide bonds.

The synthesis of [¹⁸F]SFB has evolved significantly since its inception to improve radiochemical yield (RCY), reduce synthesis time, and facilitate automation.

Traditional Three-Step Method: The original synthesis, reported in 1992, involved a three-step process starting with the nucleophilic substitution of [¹⁸F]fluoride on a 4-formyl-N,N,N-trimethylanilinium precursor to form 4-[¹⁸F]fluorobenzaldehyde. This intermediate was then oxidized to 4-[¹⁸F]fluorobenzoic acid, and finally activated with a coupling agent to produce [¹⁸F]SFB. nih.govmdpi.com This method typically yielded a decay-corrected RCY of 25-35% within 80-100 minutes. nih.govmdpi.com

One-Pot and Automated Syntheses: To streamline the process, "one-pot" automated methods were developed. For instance, using an ethyl-4-(trimethylammonium)benzoate precursor eliminates the oxidation step, simplifying the procedure. An automated synthesis on a General Electric TRACERlab FX-FN module can produce [¹⁸F]SFB in approximately 45 minutes with a non-decay corrected yield of 38%. umich.edu

Single-Step Methods: More recent research has focused on single-step radiosynthesis to further simplify the process and avoid volatile radioactive intermediates. mdpi.com One such approach involves the copper-mediated ¹⁸F-fluorination of a pinacol aryl boronate precursor. This method, coupled with a simplified solid-phase extraction (SPE) purification, can produce [¹⁸F]SFB in under 35 minutes with a non-decay-corrected RCY of about 30%. mdpi.comresearchgate.net

The table below summarizes and compares various methods for the synthesis of [¹⁸F]SFB.

| Synthesis Method | Precursor | Key Steps | Synthesis Time (min) | Radiochemical Yield (RCY) | Purification |

| Original 3-Step | 4-formyl-N,N,N-trimethylanilinium triflate | ¹⁸F-Fluorination, Oxidation, Esterification | 80-100 | 25-35% (decay-corrected) | HPLC |

| Automated 1-Pot | 4-(ethoxycarboxyl)-N,N,N-trimethylbenzenaminium triflate | ¹⁸F-Fluorination, Hydrolysis, Esterification | ~45 | 38% (non-decay corrected) | SPE |

| Single-Step Cu-mediated | Pinacol aryl boronate ester | Cu-mediated ¹⁸F-Fluorination | ≤35 | 30% (non-decay corrected) | SPE |

This table is interactive. Users can sort columns to compare different synthesis parameters.

The utility of [¹⁸F]SFB is demonstrated in its application for creating specific PET tracers to study distinct biological pathways.

PET Imaging of T-cells: A significant application is the synthesis of N-(4-[¹⁸F]fluorobenzoyl)-interleukin-2 ([¹⁸F]FB-IL-2) for imaging activated T-cells. nih.gov Interleukin-2 (IL-2) is a cytokine that binds to high-affinity IL-2 receptors, which are overexpressed on activated T-lymphocytes. nih.gov By labeling IL-2 with the 4-[¹⁸F]fluorobenzoyl group via [¹⁸F]SFB, researchers have created a tracer that allows for the non-invasive visualization of T-cell activity. nih.govnih.gov This is particularly valuable in immuno-oncology for assessing patient responses to immunotherapies. nih.gov PET imaging with [¹⁸F]FB-IL-2 has been evaluated in patients with metastatic melanoma to determine if a treatment-induced immune response can be detected. rug.nl An improved synthesis method for [¹⁸F]FB-IL-2 resulted in a non-decay-corrected radiochemical yield of 3.8 ± 0.7%. nih.gov

PET Imaging of Polyamine Transport: The 4-fluorobenzoyl group is also instrumental in developing tracers to image the polyamine transport system, which is often upregulated in cancer cells. Polyamines are essential for cell growth, and their increased uptake is a hallmark of proliferating tumors. By attaching the 4-[¹⁸F]fluorobenzoyl moiety to polyamine analogues, researchers can create PET tracers that target cancer cells. The reliable and automated synthesis of [¹⁸F]SFB makes the 4-fluorobenzoyl group a suitable choice for labeling these polyamine-derived imaging probes.

Development of Novel Fluorinating Reagents and Methodologies

While this compound itself is primarily known as an acylating agent, the broader field of fluorination chemistry is continually evolving. scimplify.com The development of novel fluorinating agents often focuses on reagents that are easier to handle and more selective than traditional sources like elemental fluorine.

The methodologies involving the 4-fluorobenzoyl moiety are centered on its efficient incorporation into target molecules, especially for radiolabeling. The advancements in synthesizing [¹⁸F]SFB from various precursors (e.g., diaryliodonium salts, pinacol aryl boronates) represent significant methodological improvements. mdpi.com These newer methods offer faster, single-step procedures that are more amenable to automation and reduce the formation of volatile radioactive byproducts compared to older multi-step routes. mdpi.com

The historical development of fluorinating agents has largely moved towards N-F class reagents, such as N-fluorosulfonimides and N-fluoropyridinium salts, which are valued for their ease of handling and tunable reactivity. The research related to this compound complements this field by providing robust methods for introducing the ¹⁸F-labeled 4-fluorobenzoyl group, rather than developing the compound itself as a novel de novo fluorinating agent.

Integration into Functional Material Synthesis

The 4-fluorobenzoyl group, and the closely related 4-fluorobenzaldehyde, are valuable building blocks in the synthesis of functional materials, where the inclusion of fluorine can impart desirable properties such as enhanced thermal stability and specific electronic characteristics. chemimpex.comsynthetikaeu.com

4-Fluorobenzoyl chloride, a direct precursor to this compound, is used in the synthesis of high-performance polymers. chemicalbook.comsigmaaldrich.com For example, it is a reactant in the preparation of fluorinated poly(aryl ether ketone)s (PAEKs) and other engineering plastics. chemicalbook.com These materials are known for their high thermal and chemical resistance. The Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride is a key method for creating these polymer structures. sigmaaldrich.com